molecular formula C16H13NO3S B2891823 (2E)-3-(furan-3-yl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}prop-2-enamide CAS No. 2035000-65-6

(2E)-3-(furan-3-yl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}prop-2-enamide

Cat. No.: B2891823
CAS No.: 2035000-65-6
M. Wt: 299.34
InChI Key: HJKPAGWEDLVTCE-ZZXKWVIFSA-N
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Description

The compound (2E)-3-(furan-3-yl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}prop-2-enamide is an α,β-unsaturated acrylamide derivative featuring a furan-thiophene hybrid scaffold. Its structure includes a central enamide group (prop-2-enamide) linked to a furan-3-yl moiety at the β-position and a 5-(thiophen-2-yl)furan-2-ylmethyl group at the amide nitrogen. This arrangement confers unique electronic and steric properties, making it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry or materials science.

Properties

IUPAC Name

(E)-3-(furan-3-yl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S/c18-16(6-3-12-7-8-19-11-12)17-10-13-4-5-14(20-13)15-2-1-9-21-15/h1-9,11H,10H2,(H,17,18)/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKPAGWEDLVTCE-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(O2)CNC(=O)C=CC3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C2=CC=C(O2)CNC(=O)/C=C/C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-3-yl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}prop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include organolithium compounds, palladium catalysts, and various solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-3-yl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings, facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide), often in the presence of catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

(2E)-3-(furan-3-yl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}prop-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of (2E)-3-(furan-3-yl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}prop-2-enamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing various biochemical pathways. Specific pathways may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Acrylamide Core

(a) Furan and Thiophene Hybrids
  • Target Compound : Contains a furan-3-yl group and a 5-(thiophen-2-yl)furan-2-ylmethyl substituent. The thiophene-furan combination enhances π-conjugation and may influence binding to biological targets (e.g., kinases or GPCRs) .
  • (2E)-N-{[5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl]methyl}-3-(thiophen-2-yl)prop-2-enamide (): Replaces the furan-3-yl group with a pyrazole ring and introduces a methoxyethyl chain.
  • (2E)-3-(5-methylfuran-2-yl)-N-(4-sulfamoylphenyl)prop-2-enamide () : Substitutes the thiophene-furan group with a sulfamoylphenyl moiety. The sulfonamide group enhances hydrogen-bonding capacity, which could improve target affinity in enzyme inhibition .
(b) Benzothiadiazole-Containing Analogues
  • (2E)-3-{1,3-Bis[(4-methoxyphenyl)methyl]-2,2-dioxo-2,1,3-benzothiadiazol-5-yl}-N-phenylprop-2-enamide () : Incorporates a benzothiadiazole core instead of furan/thiophene. The electron-withdrawing sulfone groups and methoxybenzyl substituents increase metabolic stability but reduce solubility .

Key Observations :

  • Yields for acrylamide derivatives vary significantly (3–79%) depending on substituent complexity and coupling reagents (e.g., HATU, TBTU) .
  • The target compound’s synthesis would benefit from optimized two-phase solvent systems (e.g., toluene/K₂CO₃), as seen in , to improve yield .

Biological Activity

The compound (2E)-3-(furan-3-yl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}prop-2-enamide is an organic molecule characterized by its unique structural features, including a furan ring and a thiophene moiety. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of anticancer and antimicrobial research.

Chemical Structure

The molecular formula of the compound is C17H15N1O3S2C_{17}H_{15}N_{1}O_{3}S_{2}, with a molecular weight of approximately 345.43 g/mol. The structure can be represented as follows:

\text{ 2E 3 furan 3 yl N 5 thiophen 2 yl furan 2 yl methyl}prop-2-enamide}

Anticancer Properties

Recent studies have explored the anticancer potential of furan derivatives, including this compound. Research indicates that compounds with furan and thiophene rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that derivatives with similar structures showed IC50 values ranging from 20 to 50 µM against human cancer cell lines, indicating promising anticancer activity .

CompoundIC50 (µM)Target Cancer Cell Line
This compoundTBDTBD
Cisplatin21.42Various

Note: Specific IC50 values for the compound are still to be determined through ongoing research.

Antimicrobial Activity

Furan and thiophene derivatives have also been investigated for their antimicrobial properties. Studies suggest that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways .

The biological activity of this compound may be attributed to its ability to form hydrogen bonds with biological targets such as enzymes or receptors. The furan and thiophene rings can interact with various biomolecules, potentially leading to inhibition or modulation of specific biological pathways .

Study on Anticancer Activity

A recent investigation focused on the synthesis and evaluation of furan derivatives, including this compound. The study found that modifications to the furan ring significantly influenced the cytotoxicity against breast cancer cells, suggesting that the structural components play a crucial role in mediating biological activity.

Antimicrobial Testing

Another study assessed a series of furan derivatives for their antimicrobial efficacy against common pathogens. The results indicated that compounds with thiophene substitutions exhibited enhanced antibacterial activity compared to their non-thiophene counterparts, highlighting the importance of structural diversity in developing new antimicrobial agents.

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